molecular formula C15H22N4O5S B2555831 Ethyl 4-(2-(2-((methoxycarbonyl)amino)thiazol-4-yl)acetamido)piperidine-1-carboxylate CAS No. 946236-33-5

Ethyl 4-(2-(2-((methoxycarbonyl)amino)thiazol-4-yl)acetamido)piperidine-1-carboxylate

Cat. No.: B2555831
CAS No.: 946236-33-5
M. Wt: 370.42
InChI Key: SBQGECVINFBNOC-UHFFFAOYSA-N
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Description

“Ethyl 4-(2-(2-((methoxycarbonyl)amino)thiazol-4-yl)acetamido)piperidine-1-carboxylate” is a compound that likely contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The substituents on the thiazole ring can greatly affect the biological outcomes .


Synthesis Analysis

The synthesis of compounds containing the thiazole ring often involves the use of various substituents as target structures . For example, a series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity .


Molecular Structure Analysis

The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .


Chemical Reactions Analysis

The chemical reactions of thiazole derivatives can be influenced by the substituents on the thiazole ring . For instance, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry Applications

Oxindole Synthesis via Palladium-catalyzed CH Functionalization

This study details the use of palladium-catalyzed CH functionalization for the synthesis of oxindole, demonstrating the compound's role in complex chemical reactions essential for developing inhibitors for enzymes like serine palmitoyl transferase, which is significant in medicinal chemistry synthesis (Magano, Kiser, Shine, & Chen, 2014).

Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo(4,5)Thiazolo-(3,2-a) Pyridine-4-Carboxylate Derivatives

This research demonstrates the compound's utilization in creating derivatives through interactions with different arylidinemalononitrile derivatives, showcasing its versatility in synthesizing new compounds with potential biological activities (Mohamed, 2014).

Antimicrobial Activity of New Pyridine Derivatives

The study highlights the synthesis of new pyridine derivatives using the compound and testing their in vitro antimicrobial activity. This application is crucial for discovering new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Alkoxycarbonylpiperidines as N-nucleophiles in Aminocarbonylation

This research utilizes the compound in palladium-catalyzed aminocarbonylation reactions, showcasing its role in synthesizing carboxamides and ketocarboxamides, which are significant in pharmaceutical chemistry (Takács, Kabak-Solt, Mikle, & Kollár, 2014).

Synthesis and Biological Properties of Piperidine Substituted Benzothiazole Derivatives

This study discusses synthesizing new piperidine substituted benzothiazole derivatives from the compound and evaluating their biological activities, including antibacterial and antifungal properties (Shafi, Rajesh, & Senthilkumar, 2021).

Mechanism of Action

Future Directions

Thiazoles have been the subject of extensive research due to their diverse biological activities . Future research may focus on the design and structure–activity relationship of bioactive molecules, including the development of new thiazole derivatives .

Biochemical Analysis

Biochemical Properties

Ethyl 4-(2-(2-((methoxycarbonyl)amino)thiazol-4-yl)acetamido)piperidine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, thiazole derivatives, including this compound, have been shown to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . Additionally, the compound’s interaction with proteins involved in inflammatory pathways suggests its potential as an anti-inflammatory agent . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

This compound affects various types of cells and cellular processes. In bacterial cells, it disrupts essential enzymatic functions, leading to cell death . In mammalian cells, the compound has been observed to modulate cell signaling pathways, particularly those involved in inflammation and immune response . This modulation can result in altered gene expression and changes in cellular metabolism, highlighting the compound’s potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with specific biomolecules. The compound binds to the active sites of target enzymes, inhibiting their catalytic activity . This inhibition can lead to downstream effects, such as reduced production of inflammatory mediators or disruption of bacterial cell wall synthesis. Additionally, the compound may influence gene expression by modulating transcription factors or signaling pathways involved in cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound can maintain its antimicrobial and anti-inflammatory effects, suggesting its potential for sustained therapeutic use

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antimicrobial and anti-inflammatory effects without noticeable toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular weight. It tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . This distribution pattern is important for understanding the compound’s therapeutic potential and potential toxicity.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications . The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes . Additionally, some studies suggest that the compound may also localize to specific organelles, such as the mitochondria, influencing their function and activity.

Properties

IUPAC Name

ethyl 4-[[2-[2-(methoxycarbonylamino)-1,3-thiazol-4-yl]acetyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O5S/c1-3-24-15(22)19-6-4-10(5-7-19)16-12(20)8-11-9-25-13(17-11)18-14(21)23-2/h9-10H,3-8H2,1-2H3,(H,16,20)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQGECVINFBNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)CC2=CSC(=N2)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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